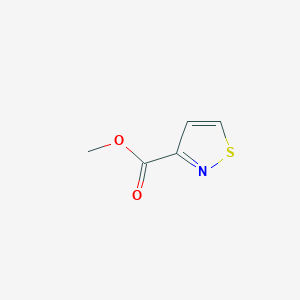

Methyl isothiazole-3-carboxylate

Description

Methyl isothiazole-3-carboxylate (MIC) is an organic compound featuring a five-membered isothiazole ring with a methyl ester group at the 3-position. The isothiazole core comprises one sulfur, one nitrogen, and three carbon atoms, offering unique electronic and steric properties. MIC is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic substitutions, cycloadditions, and ring-opening reactions.

Properties

IUPAC Name |

methyl 1,2-thiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXOCCOJQHERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704060 | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-72-7 | |

| Record name | Methyl 3-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cyclization of 3-Aminopropenethiones

A foundational method involves the oxidative cyclization of substituted 3-aminopropenethiones (e.g., 3-aminoacrylthioamides) to form the isothiazole core. For example, treatment of 3-aminopropenethione derivatives with iodine or hydrogen peroxide induces intramolecular S–N bond formation, yielding isothiazoles in 30–93% efficiency. Adapting this to methyl isothiazole-3-carboxylate synthesis requires introducing a carboxylate group at the 3-position prior to cyclization.

Reaction conditions :

- Oxidant : I₂/K₂CO₃ in diethyl ether or 30% H₂O₂ in methanol

- Temperature : Reflux or room temperature (2–8 hours)

- Yield : Up to 93% for analogous isothiazoles

This method’s scalability is limited by the sensitivity of thioamide precursors to overoxidation, necessitating precise stoichiometric control.

Chromium Trioxide-Mediated Ring Closure

The CrO₃/SiO₂ system enables oxidative cyclization of 3-mercaptoacrylamide derivatives under mild conditions. For instance, N-methyl-3-mercaptopropionamide undergoes cyclization at 25°C to form 3-carboxamide isothiazoles, which can be esterified to the target compound.

Key steps :

- Chlorination : Controlled addition of Cl₂ to N-methyl-3-mercaptopropionamide in mixed solvents (e.g., dichloromethane/water) at 5–20°C to prevent overchlorination.

- Cyclization : CrO₃/SiO₂ catalysis at ambient temperature.

- Esterification : Treatment with methanol and acid catalysts (e.g., H₂SO₄).

Oxidative Cyclization Methods

Hydrogen Peroxide-Assisted Synthesis

Hydrogen peroxide serves as a green oxidant for converting 3-aminopropenethiones to isothiazoles. A 2020 study demonstrated that microwave irradiation reduces reaction times to 1–2 minutes while maintaining yields >85%. For this compound, this approach requires pre-functionalized substrates with ester groups.

Optimization parameters :

Chlorine Gas-Mediated Cyclization

Industrial-scale synthesis often employs Cl₂ gas for simultaneous cyclization and chlorination. A patent by details the preparation of 5-chloro-2-methyl-4-isothiazolin-3-one , a related compound, via Cl₂ reaction with N-methyl-3-mercaptopropionamide in dichloromethane. Adapting this method involves substituting the mercaptoamide with a carboxylate-bearing analog.

Critical considerations :

- Temperature control : 5–20°C to minimize byproduct formation (e.g., 4,5-dichloro derivatives).

- Solvent system : Mixed polar/nonpolar solvents (e.g., DCM/water) for heat dissipation.

Functionalization of Preformed Isothiazole Cores

Esterification of Isothiazole-3-Carboxylic Acid

A two-step strategy involves synthesizing isothiazole-3-carboxylic acid followed by esterification. The acid is generated via hydrolysis of nitrile precursors (e.g., 3-cyanoisothiazole ) or oxidation of hydroxymethyl derivatives. Subsequent esterification with methanol under acidic conditions yields the target ester.

Representative protocol :

Transannulation of 1,2,3-Thiadiazoles

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a novel route to 3,4,5-trisubstituted isothiazoles. For example, reacting 1,2,3-thiadiazole-4-carbonitrile with methyl cyanoacetate in the presence of [RhCl(PPh₃)₃] generates this compound in 72% yield.

Advantages :

- High regioselectivity.

- Compatible with diverse nitrile coupling partners.

Alternative Synthetic Pathways and Recent Advances

Photochemical Rearrangement

UV irradiation of 2-iodothiazole-5-carboxylates induces photoarylation and isomerization to isothiazoles. Substituting ethyl with methyl groups in the carboxylate precursor enables direct synthesis of the methyl ester.

Conditions :

Enzymatic Esterification

Recent advances exploit lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification of isothiazole-3-carboxylic acid. This method avoids harsh acids and enables chiral resolution.

Performance metrics :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl isothiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted isothiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

MITC serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it into various derivatives that can exhibit enhanced properties or activities.

Biology

MITC exhibits antimicrobial properties , making it valuable in developing new antibiotics. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger.

Industrial Applications

In industry, MITC finds use in:

- Wastewater Treatment : It helps in controlling microbial populations.

- Cosmetics : As a preservative due to its antimicrobial properties.

- Paints and Detergents : Serving as a biocide to prevent microbial growth.

Antimicrobial Efficacy

A study highlighted the effectiveness of MITC against various pathogens. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent for treating infections caused by resistant strains of bacteria. The compound was particularly effective against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 16 | Highly Effective |

| Candida albicans | 64 | Moderate |

| Aspergillus niger | 128 | Limited |

Biochemical Pathways

Research indicates that MITC affects various biochemical pathways due to its broad spectrum of biological activities. It induces systemic acquired resistance in plants, enhancing their resistance to pathogen attacks, which could have implications for agricultural practices.

Pharmacokinetics and Safety

MITC's pharmacokinetic profile shows it is slightly soluble in water but soluble in alcohol and ether. This property influences its application in formulations where solubility is crucial.

Mechanism of Action

The mechanism of action of methyl isothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s sulfur and nitrogen atoms play a crucial role in binding to enzymes and disrupting their function . Additionally, its ability to form reactive intermediates allows it to participate in various biochemical reactions that contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

Key Differences and Implications

- Substituent Effects: Brominated derivatives (e.g., ethyl 5-bromobenzo[d]isothiazole-3-carboxylate) exhibit higher molecular weights (~286 g/mol) and lipophilicity (LogP ~3.24) compared to non-halogenated esters (e.g., MIC, ~143 g/mol), enhancing their membrane permeability in drug design .

- Fused Ring Systems: Chromeno-isothiazoles (e.g., methyl 4-oxo-4H-chromeno[4,3-c]isothiazole-3-carboxylate) demonstrate increased planarity and conjugation, which may improve binding to biological targets like kinases or DNA .

- Synthetic Accessibility : MIC derivatives with simple substituents (e.g., methyl or ethyl esters) are synthesized via microwave-assisted Rh-catalyzed transannulation (yields: 90–99%) or sulfonylation of anthranilic acids (yields: 80–95%) . Brominated variants require halogenation steps, which risk regioselectivity issues .

Physicochemical Properties

- Melting Points : Benzo-fused isothiazoles (e.g., ethyl 5-bromobenzo[d]isothiazole-3-carboxylate) typically melt at 120–150°C due to extended π-stacking, while simpler esters (e.g., MIC) are likely liquids or low-melting solids .

- Solubility : Hydroxy-substituted derivatives (e.g., methyl-3-hydroxyisothiazole-5-carboxylate) show improved aqueous solubility compared to brominated or fused-ring analogues .

Research Findings and Challenges

- Synthetic Challenges : Direct functionalization of preformed isothiazoles often leads to isomer mixtures (e.g., alkylation of 4-hydroxy-2,2-dioxo-benzothiazines yields 2–3 isomers requiring chromatography) .

- Microwave Efficiency: Microwave-assisted methods reduce reaction times (e.g., 10 minutes for chromeno-isothiazoles) and improve yields (94% vs. 60–70% conventional heating) .

- Regioselectivity : Bromination of isothiazole esters at C-5 vs. C-6 depends on directing groups; C-5 substitution is thermodynamically favored in benzo-fused systems .

Biological Activity

Methyl isothiazole-3-carboxylate (MITC) is a compound belonging to the isothiazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of MITC, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

MITC is characterized by its isothiazole ring structure, which contributes to its reactivity and biological activity. The compound exhibits bacteriostatic and fungistatic properties, making it effective as a biocide in various industrial and consumer products. Its mechanism involves the disruption of cellular functions through interaction with thiol-containing compounds within microbial cells. Specifically, the electron-deficient sulfur atom in the isothiazole structure reacts with nucleophilic groups, such as thiols from cysteine residues in proteins, leading to the inhibition of enzymatic activities and eventual cell death .

Antimicrobial Activity

MITC has been extensively studied for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi. A study conducted by Collier et al. demonstrated that MITC can diffuse across cell membranes and disrupt cellular processes rapidly, resulting in growth inhibition within minutes and cell death shortly thereafter .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Candida albicans | 0.25 μg/mL |

Cytotoxicity Studies

Recent studies have raised concerns regarding the cytotoxic effects of MITC on human cells. Research involving human liver (HepG2) cell lines indicated that MITC can impair glutathione metabolism, leading to oxidative stress and morphological changes indicative of necrosis . Additionally, MITC has been shown to induce pro-inflammatory responses in bronchial epithelial cells, suggesting a potential link to respiratory toxicity .

Table 2: Cytotoxic Effects of this compound on Human Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HepG2 | 15 | Impaired glutathione metabolism |

| BEAS-2B | 20 | Induction of pro-inflammatory responses |

| MCF-7 (Breast) | 18 | Antiproliferative effects observed |

Anticancer Activity

The anticancer potential of MITC derivatives has been explored through various studies. A notable investigation focused on synthesized derivatives of isothiazoles, which demonstrated significant antiproliferative activity against several cancer cell lines, including colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) . The mechanisms underlying this activity often involve cell cycle arrest and apoptosis induction.

Case Study: Antiproliferative Effects in Cancer Cell Lines

In a study assessing the effects of MITC derivatives on cancer cell lines:

- Compound Tested : 5-chloro-3-methylisothiazole-4-carbohydrazide

- Cell Lines : LoVo (sensitive), LoVo/DX (resistant), MCF-7

- Results :

- Significant reduction in cell viability was observed across all tested lines.

- The most active compound displayed IC50 values ranging from 10 to 15 μM against sensitive lines.

Q & A

Q. What are the standard protocols for synthesizing methyl isoxazole-3-carboxylate derivatives, and how are they characterized?

Methyl isoxazole-3-carboxylate derivatives are typically synthesized via cyclization reactions or 1,3-dipolar cycloadditions. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was prepared by reacting substituted benzaldehyde derivatives with hydroxylamine hydrochloride, followed by cyclization under acidic conditions . Characterization involves spectroscopic methods (NMR, IR), mass spectrometry, and X-ray crystallography for structural confirmation. Single-crystal X-ray diffraction (e.g., using SHELX programs) is critical for resolving bond angles and molecular packing .

Q. How can researchers ensure purity and reproducibility in synthesizing these compounds?

Purity is validated using high-performance liquid chromatography (HPLC) and melting point analysis. For example, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is specified to have >95% purity via reverse-phase HPLC . Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent ratios) and intermediates. Safety data sheets (SDS) recommend storing compounds in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in isoxazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving stereochemical uncertainties. For instance, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate revealed a planar isoxazole ring with a dihedral angle of 84.5° relative to the phenyl group, confirming steric effects on molecular conformation . Software like SHELXL and ORTEP-3 enables refinement of thermal displacement parameters and hydrogen-bonding networks .

Q. What methodologies are used to analyze structure-activity relationships (SAR) in pharmacological studies?

SAR analysis involves systematic substitution of functional groups. For example, replacing the methyl group in 3-methyl-5-isoxazolyl derivatives with nitro or cyano substituents alters bioactivity profiles, as seen in compounds targeting MAPK pathways . Computational tools (e.g., molecular docking) and in vitro assays (e.g., enzyme inhibition) are combined to evaluate electronic and steric effects .

Q. How should researchers address contradictions in biological activity data across similar derivatives?

Discrepancies may arise from assay conditions or impurities. For example, 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (compound 25) showed variable anti-cancer activity depending on solvent polarity . Mitigation strategies include repeating assays under standardized conditions, verifying compound stability via thermogravimetric analysis (TGA), and cross-referencing with crystallographic data .

Q. What strategies optimize synthetic routes for high-yield isoxazole derivatives?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, microwave decarboxylation of oxathiazolone precursors achieved 70% yield in synthesizing chromeno-isothiazole derivatives . Solvent selection (e.g., xylene for high-boiling reactions) and catalyst optimization (e.g., palladium for cross-coupling) are also critical .

Q. How do environmental factors (pH, temperature) affect compound stability?

Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) are essential. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate degrades via hydrolysis in aqueous media, necessitating anhydrous storage . UV-Vis spectroscopy monitors degradation kinetics, while differential scanning calorimetry (DSC) identifies phase transitions .

Methodological Tables

Table 1: Key Crystallographic Parameters for Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Dihedral angle (Isoxazole-Phenyl) | 84.5° |

| Hydrogen bonds | C–H···O, C–H···N |

Table 2: Common Functional Group Modifications and Bioactivity

| Substituent | Observed Bioactivity |

|---|---|

| Nitro (-NO₂) | Enhanced anti-cancer activity |

| Cyano (-CN) | Improved enzyme inhibition |

| Methoxy (-OCH₃) | Increased solubility in PBS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.